molecular formula C23H18N2O5S B213983 N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B213983
M. Wt: 434.5 g/mol
InChI Key: KATLEQDESQRKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

WAY-324759 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-324759 is unique due to its specific molecular structure and potential antitumor properties. Its distinct chemical composition and biological activity set it apart from other similar compounds .

Biological Activity

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Its unique structural features include a thiophene ring, a chromene moiety, and a carboxamide functional group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, derivatives of chromones have shown cytotoxic effects against various human tumor cell lines. A study demonstrated that certain 3-formylchromone derivatives displayed tumor cell-specific cytotoxicity without affecting normal cells, suggesting a selective mechanism of action that could be relevant for this compound as well .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : The presence of the carboxamide group may facilitate hydrogen bonding with target receptors, potentially modulating their activity.
  • Apoptosis Induction : Some studies have indicated that chromone derivatives can trigger apoptotic pathways in cancer cells, leading to controlled cell death.

Inhibition of Pathogens

Compounds related to chromones have also demonstrated antibacterial and antiviral properties. For instance, certain derivatives have shown effectiveness against Helicobacter pylori and HIV, indicating that this compound may possess similar antimicrobial activities .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the chromene and thiophene rings. Research has established that modifications to these structures can lead to enhanced potency or altered selectivity against specific biological targets.

CompoundActivity TypeIC50 (µM)
6,8-Dichloro-chromoneAnti-H. pylori15
6-Bromo-chromoneCytotoxicity in cancer cells20
N-(benzo[d]thiazol)Cholinesterase inhibition8.80

Case Studies

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of various chromone derivatives found that some exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that similar activities could be expected from N-(3-carbamoyl...) .
  • Antimicrobial Activity : In vitro studies have shown that certain chromone derivatives possess significant antibacterial properties against strains such as H. pylori, with activities comparable to standard antibiotics .

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H18N2O5S/c1-12-17(13-7-4-3-5-8-13)18(20(24)26)22(31-12)25-21(27)15-11-14-9-6-10-16(29-2)19(14)30-23(15)28/h3-11H,1-2H3,(H2,24,26)(H,25,27)

InChI Key

KATLEQDESQRKBZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C(=O)N)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C(=O)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.